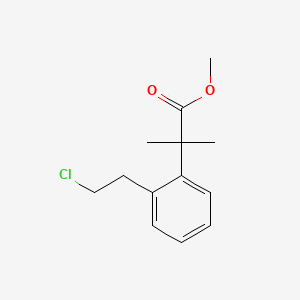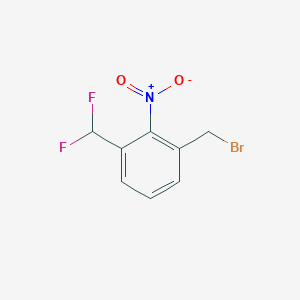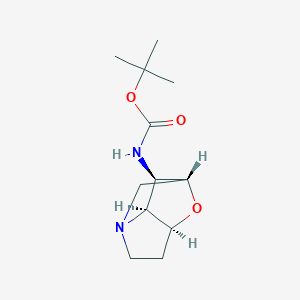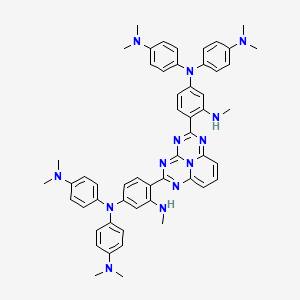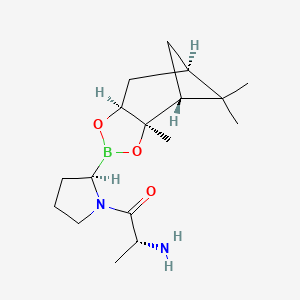
(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a dicarboxylic acid derivative with a thiol and an amine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the thiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazinane derivatives. These products can have different properties and applications based on their chemical structure.
科学研究应用
(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties
作用机制
The mechanism of action of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent in respiratory diseases.
Bromhexine hydrochloride: Another mucolytic agent with similar applications to ambroxol.
Uniqueness
(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
属性
分子式 |
C6H10ClNO4S |
|---|---|
分子量 |
227.67 g/mol |
IUPAC 名称 |
(4R)-1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4?;/m1./s1 |
InChI 键 |
SKUXUBUSAYNUAP-XPTOHWELSA-N |
手性 SMILES |
C1CSC(N[C@H]1C(=O)O)C(=O)O.Cl |
规范 SMILES |
C1CSC(NC1C(=O)O)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


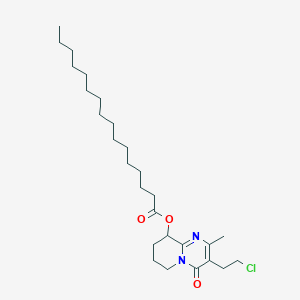
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

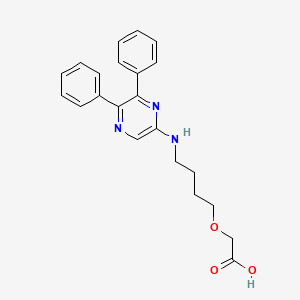
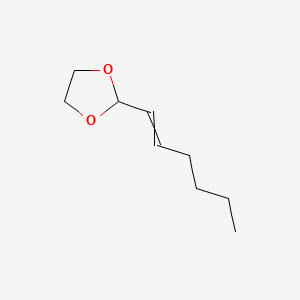
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)

![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)
